molecular formula C21H24N4O B2983381 N-Cyclohexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyrazin-3-amine CAS No. 1311992-06-9

N-Cyclohexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B2983381
CAS No.: 1311992-06-9
M. Wt: 348.45
InChI Key: DNNFOWKWCQTZCG-FMIVXFBMSA-N
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Description

The compound N-Cyclohexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyrazin-3-amine features a fused imidazo[1,2-a]pyrazine core substituted with a cyclohexylamine group at position 3 and a (E)-2-(4-methoxyphenyl)ethenyl moiety at position 2.

Properties

IUPAC Name

N-cyclohexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyrazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-26-18-10-7-16(8-11-18)9-12-19-21(23-17-5-3-2-4-6-17)25-14-13-22-15-20(25)24-19/h7-15,17,23H,2-6H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNFOWKWCQTZCG-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=C(N3C=CN=CC3=N2)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=C(N3C=CN=CC3=N2)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information about how these factors influence the action of en300-26678478 is currently unavailable.

Biological Activity

N-Cyclohexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyrazin-3-amine, with CAS number 1311992-06-9, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C21H24N4O
Molecular Weight 348.4 g/mol
CAS Number 1311992-06-9

Structure

The compound features an imidazo[1,2-a]pyrazin core structure with a cyclohexyl group and a methoxyphenyl substituent, which may influence its biological activity.

Antiviral Properties

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of imidazo[1,2-a]pyrazines have shown effectiveness against various viral strains. The biological activity of this compound may be linked to its ability to inhibit viral replication through interference with viral enzymes or cellular receptors.

Antitumor Activity

Research has demonstrated that related compounds possess antiproliferative effects against several human tumor cell lines. For example, compounds in the imidazo series have shown IC50 values in the nanomolar range against various cancer cell lines. The exact mechanism of action often involves the induction of apoptosis or cell cycle arrest.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Kinases : Targeting specific kinases involved in cell signaling pathways.
  • Interference with DNA/RNA Synthesis : Disruption of nucleic acid synthesis leading to impaired viral replication or tumor growth.
  • Receptor Modulation : Acting as agonists or antagonists at various receptors involved in cellular signaling.

Study 1: Antiviral Activity

In a study examining the antiviral potential of imidazo derivatives, this compound was tested against HIV strains. The results indicated a significant reduction in viral load at sub-toxic concentrations, suggesting that this compound could serve as a lead for developing new antiviral agents .

Study 2: Antitumor Efficacy

Another investigation assessed the antiproliferative effects of this compound on human cancer cell lines. The findings showed that it exhibited selective cytotoxicity with an IC50 value of approximately 50 nM against breast cancer cells. This activity was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

Substituent Variations on the Imidazo[1,2-a]pyrazine Core

Key analogs from the literature include:

Compound Name Substituent at Position 2 Substituent at Position 3 Melting Point (°C) Key Spectral Features (NMR/HRMS)
N-Cyclohexyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine (10j) 4-Nitrophenyl Cyclohexyl 154–156 $^1$H NMR (DMSO-d6): δ 8.26 (d, J = 6.0 Hz, 1H), 8.03–8.07 (m, 3H). HRMS: [M+H]+ calc. 364.15
N-Cyclohexyl-2-(4-aminophenyl)imidazo[1,2-a]pyrazin-3-amine (10k) 4-Aminophenyl Cyclohexyl 172–175 $^1$H NMR (DMSO-d6): δ 6.58 (d, J = 9.0 Hz, 2H, NH2). HRMS: [M+H]+ calc. 334.18
N-(4-Methoxyphenyl)-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine (1i) 4-Fluorophenyl 4-Methoxyphenyl N/A $^1$H NMR (DMSO): δ 9.47 (s, 1H), 3.64 (s, 3H, OCH3). HRMS: [M+H]+ calc. 389.15

Key Observations :

  • Electron-Withdrawing vs.

Core Structure Modifications: Pyrazine vs. Pyridine

Comparisons with imidazo[1,2-a]pyridine derivatives highlight the impact of the heterocyclic core:

Compound Name Core Structure Biological Activity Key Data
N-Cyclohexyl-2-(naphthalen-1-yl)imidazo[1,2-a]pyridin-3-amine (2e) Imidazo[1,2-a]pyridine Antibacterial MIC: 8 µg/mL against S. aureus; $^1$H NMR (CDCl3): δ 8.20 (d, J = 6.8 Hz, 1H)
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine Imidazo[1,2-a]pyridine Antileishmanial (IC50: 2.1 µM) $^13$C NMR: δ 140.08 (C-OCH3); HRMS: [M+H]+ calc. 280.12

Key Observations :

  • Pyrazine vs. Pyridine : The pyrazine core (as in the target compound) has two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to the pyridine analog. This may influence pharmacokinetic properties like solubility and membrane permeability .
  • Biological Activity: Pyridine derivatives exhibit notable antileishmanial activity, suggesting that core modifications significantly affect target selectivity .

Key Observations :

  • Methoxy Substitution: The methoxy group in the target compound may enhance bioavailability compared to nitro or amino substituents, as seen in 10j and 10k .
  • TDP1 Inhibition : The diphenylimidazo[1,2-a]pyrazin-3-amine scaffold (e.g., M7 ) demonstrates the importance of aromatic substituents in enzyme inhibition .

Q & A

Q. What are the typical synthetic routes for preparing N-Cyclohexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyrazin-3-amine?

The synthesis of imidazo[1,2-a]pyrazine derivatives often involves cyclization of precursors under controlled conditions. For example, a Schiff base reduction strategy using sodium borohydride has been employed for analogous compounds. Key steps include:

  • Formation of the imidazo[1,2-a]pyrazine core via cyclization of aldehyde intermediates.
  • Introduction of the cyclohexylamine moiety via nucleophilic substitution or reductive amination.
  • Stereoselective installation of the (E)-configured ethenyl group using Wittig or Heck coupling .
    Methodological Note: Optimize reaction temperature and solvent polarity to minimize side products during cyclization.

Q. How can structural characterization be rigorously performed for this compound?

  • X-ray crystallography is the gold standard for confirming stereochemistry and molecular packing, as demonstrated for structurally related N-cyclohexyl pyrimidine derivatives .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify the (E)-configuration of the ethenyl group (characteristic coupling constants: J=1618 HzJ = 16-18\ \text{Hz}) and the absence of rotamers.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula.

Q. What preliminary biological screening assays are suitable for this compound?

Given its structural similarity to COX-2 inhibitors and kinase-targeting molecules, prioritize:

  • Enzyme inhibition assays : Test against COX-2, phosphodiesterases (PDEs), or kinases using fluorogenic substrates or ELISA-based methods .
  • Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50_{50} determination.
  • Solubility and stability profiling : Use HPLC to assess compound integrity in PBS or simulated biological fluids.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?

Employ statistical design of experiments (DoE) to identify critical parameters:

  • Factors : Temperature, catalyst loading, solvent polarity, and reaction time.
  • Response variables : Yield, purity (HPLC), and stereoselectivity.
  • Tools : Central composite design (CCD) or Box-Behnken models to minimize experimental runs while maximizing data robustness .
    Example: For analogous imidazo[1,2-a]pyridine derivatives, refluxing in chloroform with phosphorus oxychloride/DMF achieved >80% yield .

Q. How can computational methods guide the rational design of derivatives with enhanced bioactivity?

  • Density functional theory (DFT) : Calculate the energy barrier for (E)/(Z) isomerization of the ethenyl group to assess stability under physiological conditions.
  • Molecular docking : Screen against COX-2 or PDE4B active sites to predict binding modes and guide substituent modifications (e.g., methoxy vs. trifluoromethyl groups) .
  • QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es_s) parameters with experimental IC50_{50} values to derive predictive models.

Q. How should contradictory data in biological assays be resolved?

  • Case study : Discrepancies in COX-2 inhibition between enzyme-based and cell-based assays may arise from off-target effects or metabolite interference.
  • Resolution steps :
    • Validate assay specificity using knockout cell lines or selective inhibitors.
    • Perform metabolite identification via LC-MS/MS to rule out prodrug activation or degradation .
    • Cross-validate with orthogonal assays (e.g., Western blot for downstream signaling proteins).

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Analog synthesis : Systematically vary substituents on the:
    • Imidazo[1,2-a]pyrazine core (e.g., 7-methyl vs. 7-trifluoromethyl).
    • 4-Methoxyphenyl group (e.g., replace with 4-fluorophenyl or pyridyl).
    • Cyclohexylamine moiety (e.g., substitute with piperidine or morpholine).
  • Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to identify critical electrostatic and hydrophobic interactions .

Q. How can the environmental impact of synthetic protocols be minimized?

  • Green chemistry principles : Replace halogenated solvents (e.g., chloroform) with cyclopentyl methyl ether (CPME) or ethanol.
  • Catalyst recycling : Use immobilized palladium nanoparticles for Heck couplings to reduce heavy metal waste .
  • Waste analysis : Perform life-cycle assessment (LCA) to quantify carbon footprint and energy consumption.

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